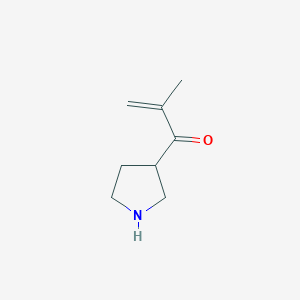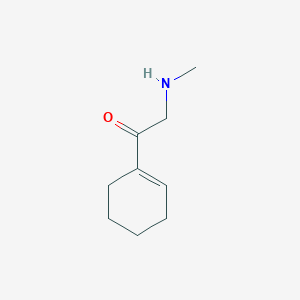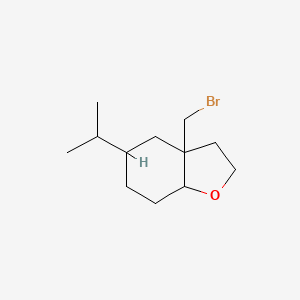![molecular formula C12H20O3 B13181257 Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5,5-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The spiro-connected oxane ring may also interact with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
- 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-
Uniqueness
Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-10(2)6-5-7-12(8-10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3 |
InChIキー |
OJWMMIVGYDUMJH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(C1)C(O2)(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





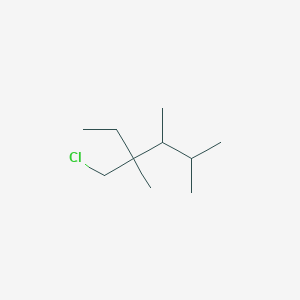
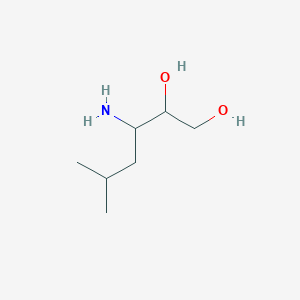

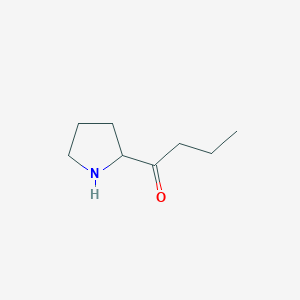

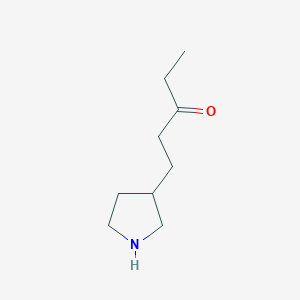
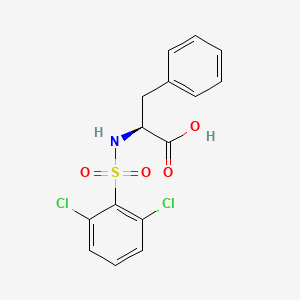
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
